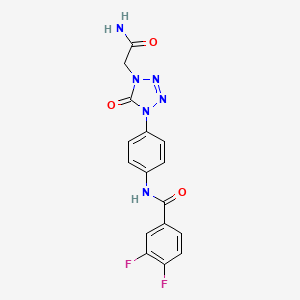

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and a difluorobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the difluorobenzamide moiety is attached using standard amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability. Key considerations in industrial production include the selection of solvents, catalysts, and purification methods to ensure high purity and minimal environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, related compounds showed IC50 values indicating potent activity against Jurkat cells (IC50 = 1.61 µg/mL) and other cancer types .

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis through modulation of key signaling pathways. The tetrazole moiety plays a crucial role by interacting with proteins involved in cell survival .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been explored for its enzyme inhibitory activities:

- Targeting Kinases : It has been noted that certain derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the tetrazole ring significantly enhanced anticancer activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.005 µM against c-Met kinases, indicating strong selectivity and efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of a related compound in a murine model of arthritis. Results showed a marked reduction in paw swelling and joint damage, attributed to decreased levels of inflammatory mediators .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Compounds | IC50 Values | Mechanism/Notes |

|---|---|---|---|

| Anticancer | Various derivatives | 1.61 µg/mL (Jurkat) | Induces apoptosis via signaling pathway modulation |

| Anti-inflammatory | Related compounds | Not specified | Inhibits TNF-alpha and IL-6 production |

| Enzyme inhibition | Selected derivatives | 0.005 µM (c-Met) | Targets specific kinases involved in cancer |

Mecanismo De Acción

The mechanism of action of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The difluorobenzamide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The overall effect is modulated by the specific pathways and targets involved, which can vary depending on the application .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate

- N-(2-Amino-2-oxoethyl)-4-(2-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)benzamide

- 4-Aminocoumarin derivatives

Uniqueness

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide stands out due to its unique combination of a tetrazole ring and a difluorobenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound notable for its potential biological activities. This compound features a tetrazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N6O5, with a molecular weight of approximately 396.36 g/mol. The presence of the tetrazole ring and difluoro substitution on the benzamide structure contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives of tetrazole demonstrated promising activity against various bacterial strains, suggesting that this compound may similarly possess antibacterial effects due to its structural characteristics .

Anticancer Potential

The anticancer activity of tetrazole-based compounds has been extensively researched. A study highlighted that certain tetrazole derivatives showed cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values indicating effective growth inhibition . The structure–activity relationship (SAR) analyses suggested that modifications to the phenyl ring and the presence of electron-withdrawing groups significantly enhance anticancer efficacy.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | A431 | 1.61 ± 1.92 | |

| Compound 10 | Jurkat | 1.98 ± 1.22 | |

| N-(4-(4-(2-amino-2-oxoethyl)-5-oxo... | Various | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The tetrazole moiety may interact with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to initiate apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antioxidant Activity : Some derivatives have demonstrated the ability to modulate oxidative stress responses in cells, suggesting potential protective effects against oxidative damage .

Study on Antimicrobial Efficacy

A study conducted on several tetrazole derivatives revealed that modifications at the phenyl position significantly affected their antimicrobial activity. The presence of electron-withdrawing groups was essential for enhancing antibacterial properties against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

Further research is warranted to evaluate the in vivo efficacy and safety profile of this compound. Initial findings suggest promising results in preclinical models; however, comprehensive pharmacokinetic studies are needed to establish its therapeutic potential.

Propiedades

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N6O3/c17-12-6-1-9(7-13(12)18)15(26)20-10-2-4-11(5-3-10)24-16(27)23(21-22-24)8-14(19)25/h1-7H,8H2,(H2,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSQHEFRDOPMIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)N3C(=O)N(N=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.